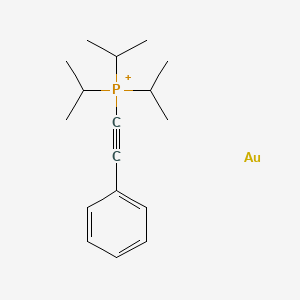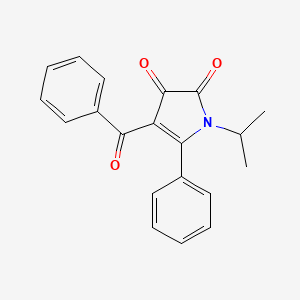
4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione typically involves multi-step organic reactions. One common approach might include the condensation of benzoyl chloride with a suitable pyrrole precursor under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-5-phenyl-1H-pyrrole-2,3-dione
- 4-Benzoyl-5-phenyl-1-(methyl)-1H-pyrrole-2,3-dione
- 4-Benzoyl-5-phenyl-1-(ethyl)-1H-pyrrole-2,3-dione
Uniqueness
4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione may exhibit unique properties such as enhanced stability, reactivity, or biological activity compared to its analogs. These differences can be attributed to variations in the substituents attached to the pyrrole ring.
Properties
CAS No. |
90140-32-2 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-benzoyl-5-phenyl-1-propan-2-ylpyrrole-2,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-13(2)21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
ZNBGQLUHMVVVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


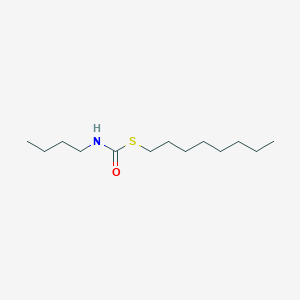
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
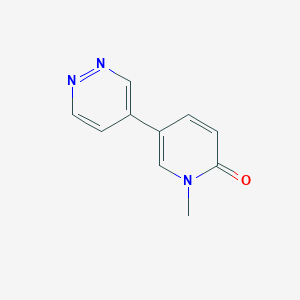
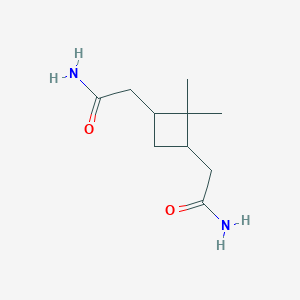
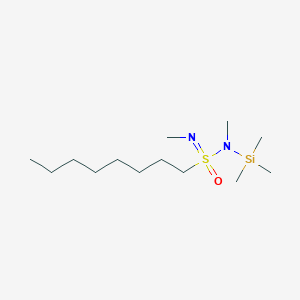
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
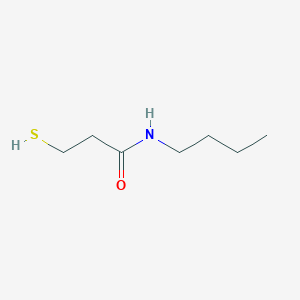

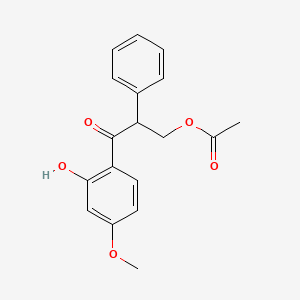
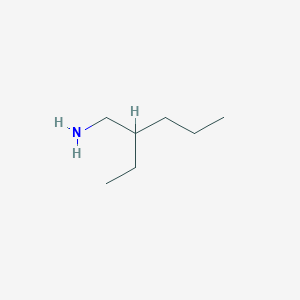
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
